molecular formula C18H17F3N4O3 B2692265 [3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone CAS No. 306977-48-0

[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone

Cat. No.: B2692265
CAS No.: 306977-48-0
M. Wt: 394.354
InChI Key: PQVMMGQOKSEWDJ-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone: is a complex organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group, a nitrophenyl group, and a methylpiperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the trifluoromethyl group and the nitrophenyl group through electrophilic aromatic substitution reactions. The final step involves the addition of the methylpiperazino group via nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylpiperazino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor function is beneficial.

Industry: Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the nitrophenyl and methylpiperazino groups contribute to its overall activity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the context of its use.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 4-Chlorobenzylamine
  • 4-Methylbenzylamine

Comparison: Compared to these similar compounds, 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone is unique due to the presence of the nitrophenyl and methylpiperazino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c1-23-6-8-24(9-7-23)15-10-13(18(19,20)21)11-22-16(15)17(26)12-2-4-14(5-3-12)25(27)28/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVMMGQOKSEWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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